N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine
Overview
Description
Despropionyl para-Fluorofentanyl is a synthetic opioid analgesic drug precursor to 4-fluorofentanyl. It is an analog of fentanyl, a potent opioid used for pain management. Despropionyl para-Fluorofentanyl is structurally similar to known opioids and is often used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl para-Fluorofentanyl involves the reaction of para-fluoroaniline with phenethylpiperidin-4-amine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of Despropionyl para-Fluorofentanyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Despropionyl para-Fluorofentanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the para-fluoro position
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide
Major Products:
Oxidation: N-oxides of Despropionyl para-Fluorofentanyl.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Despropionyl para-Fluorofentanyl is primarily used in research and forensic applications. It serves as a reference material for analytical studies and is used to study the metabolism and detection of fentanyl analogs. It is also used in the development of new synthetic opioids and in forensic toxicology to identify and quantify fentanyl analogs in biological samples .
Mechanism of Action
Despropionyl para-Fluorofentanyl, being a precursor to 4-fluorofentanyl, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and relief .
Comparison with Similar Compounds
- 4-Fluorofentanyl
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Benzylfentanyl
- Furanylfentanyl
- Homofentanyl
Uniqueness: Despropionyl para-Fluorofentanyl is unique due to its structural similarity to fentanyl and its role as a precursor to 4-fluorofentanyl. This makes it valuable in research for studying the synthesis, metabolism, and detection of fentanyl analogs. Its specific substitution at the para-fluoro position also distinguishes it from other fentanyl analogs .
Biological Activity
N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pain management and its relationship with other synthetic opioids. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered saturated ring containing nitrogen.
- Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, which may enhance binding affinity to certain receptors.
- Phenethyl Moiety : This contributes to the compound's lipophilicity and potential central nervous system activity.
2. Pharmacodynamics
The pharmacodynamics of this compound suggest that it functions primarily as an agonist at opioid receptors, similar to other compounds in its class.
Binding Affinity
Research indicates that this compound exhibits high binding affinity for the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects. The binding affinity is often compared to other known opioids like fentanyl and morphine:
Compound | Binding Affinity (Ki) | Receptor Type |
---|---|---|
This compound | High | Mu-opioid receptor (MOR) |
Fentanyl | Very High | Mu-opioid receptor (MOR) |
Morphine | Moderate | Mu-opioid receptor (MOR) |
3. Pharmacokinetics
The pharmacokinetics of this compound have not been extensively studied; however, it is expected to share characteristics with similar piperidine derivatives:
- Absorption : Likely rapid due to lipophilicity.
- Distribution : Expected to cross the blood-brain barrier effectively.
- Metabolism : Predicted to undergo hepatic metabolism primarily through cytochrome P450 enzymes, similar to other opioids.
4. Structure-Activity Relationships (SAR)
Studies on SAR have shown that modifications in the chemical structure can significantly impact the biological activity of piperidine derivatives. For instance, the introduction of various substituents on the phenyl rings can enhance selectivity and potency at opioid receptors:
Modification | Effect on Activity |
---|---|
Addition of Fluorine | Increases binding affinity |
Alteration of Alkyl Groups | Modifies metabolic stability |
Changes in Ring Structure | Affects receptor selectivity |
5. Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Case Study 1: Analgesic Efficacy
A study demonstrated that compounds with similar structures exhibit significant analgesic effects in animal models. For example, when administered intravenously, these compounds produced dose-dependent reductions in pain responses induced by thermal stimuli.
Case Study 2: Toxicological Profile
Research into the toxicological profiles of similar piperidine derivatives revealed that while they possess potent analgesic properties, they also carry risks for respiratory depression and potential for abuse, necessitating careful monitoring in clinical settings.
6. Conclusion
This compound represents a promising candidate within the category of synthetic opioids due to its significant biological activity at opioid receptors. Continued research into its pharmacological profile, including detailed studies on its metabolism and toxicity, will be crucial for understanding its therapeutic potential and safety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDHLOLWLHHFBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618291 | |
Record name | Despropionyl para-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122861-41-0 | |
Record name | Despropionyl para-fluorofentanyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Despropionyl para-fluorofentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESPROPIONYL P-FLUOROFENTANYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZH1EQ95Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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